molecular formula C21H17N3O5S2 B2675207 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 877651-57-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No.: B2675207
CAS No.: 877651-57-5
M. Wt: 455.5
InChI Key: AVBPEWLKCUCBKC-RMKNXTFCSA-N
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Description

6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a complex organic compound that integrates multiple functional groups, including a thiadiazole ring, a pyranone structure, and a cinnamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiadiazole Ring: Starting from a suitable precursor such as thiosemicarbazide, the thiadiazole ring can be synthesized through cyclization reactions involving reagents like phosphorus oxychloride (POCl₃).

    Attachment of the Cyclopropanecarboxamido Group: The cyclopropanecarboxylic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl₂), which then reacts with the thiadiazole derivative to form the cyclopropanecarboxamido group.

    Synthesis of the Pyranone Structure: The pyranone ring can be synthesized via a condensation reaction involving suitable aldehydes and ketones under acidic or basic conditions.

    Formation of the Cinnamate Moiety: The cinnamate group can be introduced through esterification reactions involving cinnamic acid and appropriate alcohols or through direct coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and pyranone rings, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone structure, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. The presence of the thiadiazole ring is particularly noteworthy, as thiadiazole derivatives are known for their biological activities.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or other biomolecules, while the cinnamate moiety might interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: Shares the thiadiazole and cyclopropanecarboxamido groups but lacks the pyranone and cinnamate moieties.

    4-Oxo-4H-pyran-3-yl cinnamate: Contains the pyranone and cinnamate structures but lacks the thiadiazole and cyclopropanecarboxamido groups.

Uniqueness

The uniqueness of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c25-16-10-15(12-30-21-24-23-20(31-21)22-19(27)14-7-8-14)28-11-17(16)29-18(26)9-6-13-4-2-1-3-5-13/h1-6,9-11,14H,7-8,12H2,(H,22,23,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBPEWLKCUCBKC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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